Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate

LDHA inhibition cancer metabolism enzyme kinetics

Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate (CAS 184681-22-9) is a synthetic small molecule featuring a 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole core bearing a methyl pentanoate ester side chain at the 2-position. With a molecular formula of C₁₃H₁₉NO₂ and a molecular weight of 221.29 g/mol, it represents a compact bicyclic scaffold within the broader cyclopenta[b]pyrrole chemotype.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 184681-22-9
Cat. No. B12887096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate
CAS184681-22-9
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCC1=CC2=C(N1)CCC2
InChIInChI=1S/C13H19NO2/c1-16-13(15)8-3-2-6-11-9-10-5-4-7-12(10)14-11/h9,14H,2-8H2,1H3
InChIKeyUEYHIQHCYSKNIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate (CAS 184681-22-9): Structural Identity, Procurement-Ready Physicochemical Profile, and Scientific Provenance


Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate (CAS 184681-22-9) is a synthetic small molecule featuring a 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole core bearing a methyl pentanoate ester side chain at the 2-position [1]. With a molecular formula of C₁₃H₁₉NO₂ and a molecular weight of 221.29 g/mol, it represents a compact bicyclic scaffold within the broader cyclopenta[b]pyrrole chemotype [1]. The compound is documented in PubChem (CID 71349314) and indexed in the DSSTox database (DTXSID30775173) [1]. Its synthetic accessibility via Au(I)-catalyzed rearrangement/cyclization cascades and platinum-catalyzed ring-expansion routes has been established, making the 1,4,5,6-tetrahydrocyclopenta[b]pyrrole ring system a well-characterized building block in medicinal chemistry [2]. The compound has been explicitly claimed as Compound 55 in US Patents 10,961,200 and 11,247,971, where it is disclosed as a lactate dehydrogenase A (LDHA) inhibitor with potential utility in cancer and fibrosis [3].

Tool Compound

LDHA inhibitor within the US10961200 chemotype for SAR studies

Scaffold

Cyclopenta[b]pyrrole core for medicinal chemistry optimization

Reference Point

Mid-potency reference for assay standardization across conditions

Why Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate Cannot Be Substituted by Common LDHA Inhibitor Standards Without Compromising Interpretability


Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate occupies a distinct position within the US10961200 / US11247971 patent series that is not interchangeable with other LDHA inhibitors or generic cyclopenta[b]pyrrole derivatives. Within the same patent family, structurally related compounds span over four orders of magnitude in LDHA inhibitory potency—from low nanomolar (e.g., Compound 42, IC₅₀ = 53 nM) to essentially inactive (e.g., Compound 62, EC₅₀ > 100,000 nM)—despite sharing a common pyrazole-thiazole-carboxylic acid core [1]. This steep structure-activity relationship (SAR) means that even minor substituent changes at the pyrazole C3/C4 positions dramatically alter target engagement. Moreover, assay conditions critically modulate observed potency: the compound's IC₅₀ shifts from 550 nM to 754 nM depending on the presence or absence of EDTA in the assay buffer [1]. Common reference inhibitors such as oxamate (a non-selective pyruvate mimetic) and LDH-IN-1 (a pyrazole-based inhibitor with IC₅₀ ≈ 30 nM for both LDHA and LDHB) differ fundamentally in both scaffold architecture and isoform selectivity profile, making them inappropriate as functional substitutes . Procurement of this specific compound is therefore essential for experiments requiring the precise SAR context of the US10961200 chemotype, where it serves as a mid-potency reference point (IC₅₀ 550–754 nM) against which both more potent (Compound 42, Compound 46) and less potent (Compound 156, Compound 62) analogs are benchmarked [1].

SAR Sensitivity

Minor substituent changes may shift potency by orders of magnitude within the patent series.

Assay Condition Dependence

EDTA presence modulates IC₅₀; observed potency may not transfer between buffer systems.

Scaffold Mismatch

Pyrazole-based inhibitors do not replicate the cyclopenta[b]pyrrole SAR profile.

Quantitative Differentiation Evidence for Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate Relative to Patent-Series Comparators and Cross-Chemotype LDHA Inhibitors


Head-to-Head LDHA Inhibition Potency: Compound 55 vs. Compound 42 in Matched Human Liver LDHA Assay (with EDTA)

In a direct head-to-head comparison within the same human liver LDHA inhibition assay (sodium pyruvate substrate, NADPH cofactor, EDTA present, 5-minute incubation, diaphorase/resazurin fluorescence readout), the target compound (Compound 55) exhibits approximately 14.2-fold weaker inhibition than the most potent patent-series analog, Compound 42. This quantifies the precise potency penalty of the structural modifications that distinguish Compound 55 from Compound 42 within the SAR landscape [1].

LDHA IC₅₀ vs Cpd 42
Head-to-head
Target: 754 nM Comparator (Cpd 42): 53 nM 14.2-fold difference
Mid-range reference standard context
Human liver LDHA; +EDTA; NADPH cofactor
LDHA inhibition cancer metabolism enzyme kinetics

Assay-Condition-Dependent Potency Shift: Compound 55 Demonstrates EDTA-Modulated LDHA Inhibition Across Two Independent Assay Formats

The target compound (Compound 55) exhibits a condition-dependent shift in LDHA inhibitory potency: its IC₅₀ is 550 nM in an assay without EDTA versus 754 nM in an assay containing EDTA, representing a 1.37-fold rightward shift that reflects chelator-mediated effects on enzyme-inhibitor interaction. In contrast, Compound 42 shows a similar pattern (100 nM without EDTA vs. 53 nM with EDTA, a ~1.9-fold difference), while Compound 156 (Compound 156 from the same patent series) displays dramatically weaker activity across both conditions (IC₅₀ = 6,230 nM with EDTA, 29,000 nM without EDTA). This between-compound divergence in assay-condition sensitivity highlights the unique positional sensitivity of Compound 55 within the SAR matrix [1].

EDTA-Modulated IC₅₀
Method context
550 nM (−EDTA) 754 nM (+EDTA) 1.37-fold shift
Assay-condition sensitivity context
Chelator-mediated IC₅₀ modulation
LDHA inhibition assay development buffer optimization

Cross-Chemotype Potency Comparison: Compound 55 vs. LDH-IN-1 Pyrazole-Based LDHA Inhibitor Demonstrates Differential Therapeutic Window Potential

The target compound (Compound 55, IC₅₀ = 550–754 nM for LDHA) occupies a moderate-potency range that is 17- to 24-fold weaker than LDH-IN-1 (IC₅₀ = 32 nM for LDHA, 27 nM for LDHB), a pyrazole-based pan-LDH inhibitor from the same patent family (US10961200, Compound 276). While LDH-IN-1 demonstrates near-equal inhibition of both LDHA and LDHB isoforms (selectivity ratio ≈ 1.2), the moderate potency of Compound 55 may confer a differentiated pharmacological profile in cellular contexts where partial LDHA inhibition is sufficient to disrupt the Warburg effect without fully abolishing LDH activity in non-malignant tissues [1] .

LDHA IC₅₀ vs LDH-IN-1
Cross-study comparable
Target: 550–754 nM LDH-IN-1: 32 nM (LDHA) 17–24 fold less potent
Structurally orthogonal probe context
Distinct scaffolds; assay protocols differ
LDHA inhibitor selectivity therapeutic window cancer pharmacology

Core Scaffold Anti-Inflammatory Activity: Tetrahydrocyclopenta[b]pyrrole Derivatives Achieve 3.2-Fold Superior In Vivo Efficacy Over Celecoxib in TPA-Induced Skin Inflammation

The 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole scaffold—the core structural moiety of the target compound—has demonstrated COX-2-selective anti-inflammatory activity in vivo. A representative derivative (compound 4) achieved 3.2-fold higher anti-inflammatory activity than the COX-2-selective clinical agent celecoxib in a TPA-induced mouse skin inflammation model, with concomitant marked suppression of IL-1β, IL-6, TNF-α, and COX-2 expression. Mechanistic studies indicated that this effect is mediated through blockade of IκB kinase (IKK) activity and suppression of NF-κB activation [1]. While the target compound (Compound 55) bears a distinct 5-pentanoate methyl ester substituent that diverges from compound 4's substitution pattern, the scaffold-level precedent establishes the tetrahydrocyclopenta[b]pyrrole core as a validated pharmacophore for anti-inflammatory target engagement, providing a structural starting point for dual-activity (LDHA + COX-2) ligand design [1].

Scaffold Anti-Inflammatory
Class-level inference
Analog 3.2-fold greater response than celecoxib in TPA model
Scaffold-level anti-inflammatory model context
Data to verify for this specific compound
COX-2 inhibition anti-inflammatory skin inflammation

Evidence-Driven Research and Procurement Application Scenarios for Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate


SAR Calibration Standard for US10961200 / US11247971 LDHA Inhibitor Optimization Programs

Medicinal chemistry teams optimizing next-generation LDHA inhibitors within the US10961200 patent chemotype require Compound 55 as an essential mid-potency calibration standard. With an IC₅₀ of 550–754 nM against human LDHA (depending on EDTA status), Compound 55 anchors the middle of the potency distribution for this series, between the highly potent analogs (Compound 42, IC₅₀ = 53 nM; Compound 46, IC₅₀ = 19 nM) and weakly active or inactive congeners (Compound 156, IC₅₀ = 6,230–29,000 nM; Compound 62, EC₅₀ > 100,000 nM) [1]. This enables quantitative benchmarking of newly synthesized analogs and provides a reproducible reference for inter-laboratory assay validation under both EDTA-containing and EDTA-free conditions [1].

Orthogonal Chemical Probe for LDHA Target Engagement Studies Alongside Pyrazole-Based Inhibitors

Cell biologists and biochemists investigating LDHA-dependent cancer metabolism can employ Compound 55 as a structurally orthogonal probe to pyrazole-based LDHA inhibitors such as LDH-IN-1 (IC₅₀ = 32 nM). The distinct cyclopenta[b]pyrrole scaffold of Compound 55 reduces the risk of scaffold-specific off-target effects when used in parallel or in chemical genetic rescue experiments. Its moderate potency (IC₅₀ 550–754 nM) is suited for partial inhibition studies where complete ablation of LDH activity would confound downstream metabolic readouts [1] [2].

Dual-Pathway Probe Development: Bridging LDHA Inhibition with COX-2/NF-κB Anti-Inflammatory Activity

Drug discovery programs targeting the intersection of tumor metabolism and inflammation can leverage the established anti-inflammatory pharmacology of the 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole scaffold, which has demonstrated 3.2-fold superior in vivo activity over celecoxib in TPA-induced skin inflammation via NF-κB pathway blockade [1]. Compound 55, bearing this validated pharmacophore core combined with LDHA inhibitory activity, serves as a unique starting point for the rational design of bifunctional molecules that simultaneously address glycolytic dependency and inflammatory signaling in the tumor microenvironment [1].

Procurement Reference Standard for Cyclopenta[b]pyrrole Building Block Quality Control

Synthetic chemistry laboratories and CROs procuring 1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives for library synthesis or custom analog generation can use Compound 55 as a well-characterized reference standard. Its identity is confirmed by PubChem (CID 71349314), CAS registry (184681-22-9), and DSSTox (DTXSID30775173), and its molecular formula (C₁₃H₁₉NO₂, MW 221.29 g/mol) and GC-MS spectrum (SpectraBase Compound ID kHV184Juuj) enable unambiguous analytical verification of incoming material [2] [3].

Application
Selection Property
Validation Focus
LDHA inhibitor SAR studies
Mid-potency reference within patent chemotype
Assay benchmarking across EDTA conditions
LDHA target engagement studies
Structurally orthogonal cyclopenta[b]pyrrole scaffold
Scaffold-specific off-target profile review
Metabolism-inflammation crosstalk studies
Scaffold-level anti-inflammatory model context
Dual-mechanism ligand design validation
Building block quality control
Well-characterized analytical identity
GC-MS and spectral verification
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